2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid
CAS No.: 26351-99-5
Cat. No.: VC18431275
Molecular Formula: C21H33O9-
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26351-99-5 |
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Molecular Formula | C21H33O9- |
Molecular Weight | 429.5 g/mol |
IUPAC Name | 2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
Standard InChI | InChI=1S/C7H12O2.C6H10O3.C5H8O2.C3H4O2/c1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-2-3(4)5/h2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3;2H,1H2,(H,4,5)/p-1 |
Standard InChI Key | URKIGGWZOZWONJ-UHFFFAOYSA-M |
Canonical SMILES | CCCCC(=C)C(=O)[O-].CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC(=O)O |
Introduction
Chemical Composition and Structural Properties
Molecular Architecture
The compound is a mixture of four distinct components, each contributing unique structural and functional characteristics:
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2-Hydroxyethyl 2-Methylprop-2-enoate
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2-Methylidenehexanoic Acid
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Molecular Formula: C₇H₁₀O₂
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Molecular Weight: 126.15 g/mol
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The α,β-unsaturated carboxylic acid structure promotes copolymerization with acrylates via radical mechanisms.
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Methyl 2-Methylprop-2-enoate
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Prop-2-enoic Acid (Acrylic Acid)
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Molecular Formula: C₃H₄O₂
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Molecular Weight: 72.06 g/mol
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A cornerstone monomer in industrial polymers, contributing hydrophilicity and mechanical strength.
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Component | Molecular Formula | Molecular Weight (g/mol) | CAS No. |
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2-Hydroxyethyl 2-methylprop-2-enoate | C₇H₁₂O₃ | 158.17 | 55993-98-1 |
2-Methylidenehexanoic Acid | C₇H₁₀O₂ | 126.15 | 55993-98-1 |
Methyl 2-methylprop-2-enoate | C₅H₈O₂ | 100.12 | 80-62-6 |
Prop-2-enoic Acid | C₃H₄O₂ | 72.06 | 79-10-7 |
Synthesis and Production
Industrial Manufacturing
The synthesis of these components typically involves esterification, carboxylation, and radical polymerization precursors:
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2-Hydroxyethyl 2-Methylprop-2-enoate: Produced via ester exchange between methacrylic acid and ethylene glycol, catalyzed by sulfuric acid .
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Methyl 2-Methylprop-2-enoate: Synthesized through methanol esterification of methacrylic acid under reflux conditions .
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Prop-2-enoic Acid: Industrially produced via oxidation of propylene or hydrolysis of acrylonitrile.
Advanced Synthetic Routes
Recent research explores carbonyl-ene reactions and Wacker-type oxidations for functionalized derivatives. For example, SnCl₄-catalyzed reactions with ethyl glyoxylate yield stereoselective intermediates for biomedical polymers .
Applications in Advanced Materials
Self-Healing Coatings
The acrylate components undergo photoinitiated polymerization, forming networks with dynamic covalent bonds. These coatings autonomously repair microcracks under UV exposure, as demonstrated in marine coatings (e.g., FILL 4) .
Biomedical Polymers
2-Hydroxyethyl 2-methylprop-2-enoate is grafted onto hydrogels for controlled drug release, leveraging its biocompatibility and hydrolytic stability.
Table 2: Key Applications
Application | Component(s) Involved | Mechanism |
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Self-healing coatings | Methyl 2-methylprop-2-enoate | Radical polymerization |
Drug delivery systems | 2-Hydroxyethyl derivative | Hydrogel crosslinking |
Adhesives | Prop-2-enoic acid | Copolymerization with styrene |
Research Findings and Polymerization Dynamics
Copolymerization Kinetics
Studies indicate that 2-methylidenehexanoic acid enhances copolymer glass transition temperatures (Tg) by 15–20°C compared to acrylic acid homopolymers. The electron-deficient double bond in methylidene derivatives accelerates radical addition rates, favoring block copolymer architectures .
Stability and Degradation
Accelerated aging tests reveal that hydroxyethyl-containing polymers retain 90% tensile strength after 1,000 hours at 60°C, outperforming conventional acrylates.
Component | Workplace Exposure Limit (ppm) |
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Methyl 2-methylprop-2-enoate | 50 (8-hour TWA) |
Prop-2-enoic acid | 2 (Ceiling) |
Future Directions and Innovations
Sustainable Production
Catalytic dehydrogenation of bio-based isobutylene is being explored to synthesize methyl 2-methylprop-2-enoate with reduced carbon footprint .
Smart Polymers
Integration of stimuli-responsive acrylates into 4D-printed materials could enable shape-memory medical devices.
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